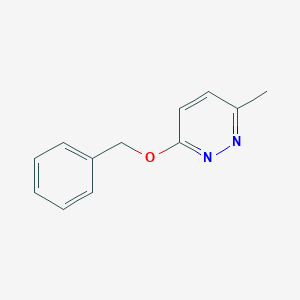

3-(Benzyloxy)-6-methylpyridazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-6-phenylmethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289827 | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-54-9 | |

| Record name | 6958-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Depth Investigation of Reactivity and Mechanistic Pathways of 3 Benzyloxy 6 Methylpyridazine

Reactivity Profiles of the Pyridazine (B1198779) Diazine Ring

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a distinct electronic character that governs its reactivity. wikipedia.org The presence of two electronegative nitrogen atoms leads to a π-deficient system, making the ring generally resistant to electrophilic attack and more susceptible to nucleophilic substitution. scribd.comuoanbar.edu.iq

Examination of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution:

The diazine ring's electron-deficient nature makes electrophilic aromatic substitution challenging. scribd.comresearchgate.net The nitrogen atoms withdraw electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, in the acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, further increasing the ring's deactivation. uoanbar.edu.iqwikipedia.org Consequently, forcing conditions are typically necessary to achieve electrophilic substitution on the pyridazine ring. uoanbar.edu.iq For pyridine (B92270), a related but less deactivated heterocycle, electrophilic substitution is nearly impossible without prior modification, such as N-oxidation, which increases the electron density of the ring. wikipedia.org

Nucleophilic Aromatic Substitution:

Conversely, the electron-poor nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution. scribd.com Nucleophiles preferentially attack the carbon atoms at positions α and γ to the ring nitrogens (positions 3 and 6, and 4 and 5, respectively). stackexchange.comyoutube.com This is because the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by delocalization onto the electronegative nitrogen atoms. stackexchange.com Halogenated pyridazines, in particular, readily undergo nucleophilic displacement reactions. dur.ac.uk

Reactivity of Nitrogen Atoms in the Pyridazine Ring (e.g., Basicity, Protonation, Complexation)

The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them basic and capable of protonation and complexation. reddit.com The basicity of pyridazine is modest, with a pKa of 2.0, which is lower than that of pyridine (pKa = 5.2). nih.gov This reduced basicity is attributed to the inductive electron-withdrawing effect of the second nitrogen atom. quora.com However, pyridazine is more basic than the other diazines, pyrimidine (B1678525) and pyrazine. quora.com This has been explained by the electrostatic repulsion between the lone pairs on the adjacent nitrogen atoms, which destabilizes the unprotonated form and makes protonation more favorable. reddit.comquora.com

Protonation of pyridazine occurs at one of the nitrogen atoms. acs.org A second protonation is thermodynamically unfavorable. acs.org The presence of these basic nitrogen atoms allows pyridazine and its derivatives to act as ligands in the formation of metal complexes. The robust hydrogen-bonding capacity of the pyridazine ring is a significant feature in molecular recognition and drug design. nih.gov

Chemical Transformations of the Benzyloxy and Methyl Substituents

The benzyloxy and methyl groups attached to the pyridazine ring at positions 3 and 6, respectively, offer opportunities for a variety of chemical transformations.

Selective Cleavage and Derivatization Strategies for the Benzyloxy Group

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis. organic-chemistry.org Its removal, or debenzylation, can be achieved through several methods.

Cleavage:

Hydrogenolysis: A widely used method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) as the catalyst and hydrogen gas. youtube.com This method is often clean and high-yielding. youtube.com

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org

Oxidative Cleavage: Oxidation of the benzyl ether to a benzoate (B1203000) ester, followed by hydrolysis, provides an alternative deprotection strategy. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org Magnesium bromide has also been used for the selective cleavage of aromatic benzyl ethers, particularly those located ortho to a carbonyl group, via a proposed six-membered chelation ring intermediate. researchgate.net

Derivatization:

The benzyloxy group itself can be a site for further functionalization, although cleavage is the more common transformation. Strategies for derivatization would typically involve reactions targeting the aromatic ring of the benzyl group.

Functional Group Interconversions at the Methyl Position

The methyl group at the 6-position of the pyridazine ring can be transformed into a variety of other functional groups. Recent research has highlighted progress in the chemistry of pyridazinones for functional group transformations. nih.gov While specific examples for 3-(benzyloxy)-6-methylpyridazine are not detailed in the provided search results, general strategies for the functionalization of methyl groups on heterocyclic rings can be considered. These can include:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or other oxygenated functionalities.

Halogenation: Free-radical halogenation can introduce a halogen atom, which can then be displaced by other nucleophiles.

Deprotonation and Alkylation: The methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles to introduce new carbon-carbon bonds.

Advanced Spectroscopic Analysis for Comprehensive Structural and Electronic Characterization of 3 Benzyloxy 6 Methylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(benzyloxy)-6-methylpyridazine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

High-Resolution 1H and 13C NMR for Definitive Structural Elucidation

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule. Although experimental data for this specific compound is not widely available in the public domain, predicted NMR data, based on established computational models, offers valuable insights into its structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridazine (B1198779) ring, the methyl group, the benzylic methylene (B1212753) group, and the phenyl group. The pyridazine ring protons are anticipated to appear as doublets due to coupling with each other. The methyl protons would present as a singlet, while the benzylic protons would also be a singlet. The protons of the phenyl group would exhibit a more complex multiplet pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbon atoms of the pyridazine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms. The chemical shifts of the benzyloxy and methyl carbons are also characteristic.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H4/H5 | 7.20 - 7.60 | Doublet |

| Pyridazine-H5/H4 | 6.90 - 7.10 | Doublet |

| Phenyl-H (ortho, meta, para) | 7.30 - 7.50 | Multiplet |

| Benzylic-CH₂ | 5.40 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine-C3 | 160.0 |

| Pyridazine-C6 | 158.0 |

| Pyridazine-C4/C5 | 125.0 |

| Pyridazine-C5/C4 | 120.0 |

| Phenyl-C (quaternary) | 136.0 |

| Phenyl-C (CH) | 128.0 - 129.0 |

| Benzylic-CH₂ | 70.0 |

Note: The predicted data is generated from computational models and may differ from experimental values.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Stereochemical Assignment and Conformational Analysis

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons, which is crucial for understanding the molecule's preferred conformation. For this compound, NOESY would reveal correlations between protons that are close to each other in space, even if they are not directly bonded.

Key expected NOE correlations would include:

A cross-peak between the benzylic protons (-CH₂-) of the benzyloxy group and the proton on the C4 position of the pyridazine ring, indicating a spatial proximity and providing insight into the orientation of the benzyloxy substituent relative to the pyridazine core.

Correlations between the methyl protons (-CH₃) and the proton on the C5 position of the pyridazine ring, confirming the attachment of the methyl group at the C6 position.

Intra-ring correlations between the adjacent protons on the pyridazine and phenyl rings.

This information is vital for constructing a three-dimensional model of the molecule in solution.

Variable Temperature NMR for Investigating Dynamic Processes

Variable temperature (VT) NMR studies can uncover dynamic processes within the molecule, such as restricted rotation around single bonds. In the case of this compound, rotation around the C3-O bond and the O-CH₂ bond of the benzyloxy group might be hindered at lower temperatures.

If such restricted rotation occurs on the NMR timescale, it would lead to the broadening of signals or the appearance of multiple distinct signals for atoms that are chemically equivalent at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barriers for these rotational processes can be calculated. Such studies would provide valuable information on the conformational flexibility and stability of the molecule. For some pyridazine derivatives, VT NMR has been successfully employed to study rotational isomers and their energy barriers. liberty.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis and Identification of Key Functional Groups

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (pyridazine, phenyl) | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl, benzylic) | Stretching | 2850 - 3000 |

| C=N (pyridazine ring) | Stretching | 1550 - 1600 |

| C=C (aromatic rings) | Stretching | 1450 - 1600 |

| C-O (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (ether) | Symmetric Stretching | 1000 - 1100 |

The presence of these characteristic bands in the experimental spectra would confirm the integrity of the molecular structure. For instance, IR data for the related compound 3-methylpyridazine (B156695) shows characteristic ring vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the principal chromophores are the pyridazine and benzene (B151609) rings.

The UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions and would appear at shorter wavelengths. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyridazine ring) to a π* antibonding orbital. These absorptions would occur at longer wavelengths compared to the π → π* transitions.

Characterization of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, provides insights into the electronic transitions within the molecule. The spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the pyridazine ring and the benzyloxy substituent.

The pyridazine ring itself gives rise to distinct electronic transitions. The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), occur at shorter wavelengths (higher energy). These correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, involving the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital, are typically of lower intensity and appear at longer wavelengths (lower energy).

The presence of the benzyloxy group and the methyl group on the pyridazine ring influences the position and intensity of these absorption bands. The benzyloxy group, with its phenyl ring, introduces additional π → π* transitions. The ether linkage (-O-CH2-) can also participate in n → π* transitions. The methyl group, being an electron-donating group, is expected to cause a slight bathochromic (red) shift of the π → π* bands due to the destabilization of the π orbitals.

A hypothetical UV-Vis absorption data table for this compound in ethanol is presented below, based on the analysis of related pyridazine derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~230 | ~12,000 | π → π* (Phenyl) |

| ~280 | ~8,000 | π → π* (Pyridazine) | |

| ~340 | ~500 | n → π* |

Note: This data is illustrative and based on the expected spectral characteristics of substituted pyridazines.

Studies of Optical Properties and Solvatochromic Behavior

The optical properties of this compound are intrinsically linked to its electronic structure and can be modulated by the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation.

The pyridazine ring, with its two adjacent nitrogen atoms, possesses a permanent dipole moment. The electronic transitions within the molecule can lead to an excited state with a different dipole moment. The interaction of the solvent's polarity with the ground and excited state dipole moments of the molecule dictates the solvatochromic shifts.

It is anticipated that this compound will exhibit positive solvatochromism for its π → π* transitions, meaning a bathochromic (red) shift with increasing solvent polarity. This is because polar solvents will better stabilize the more polar excited state compared to the ground state, thus reducing the energy gap for the transition. Conversely, the n → π* transition is expected to show a hypsochromic (blue) shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons on the nitrogen atoms by the polar solvent through hydrogen bonding or dipole-dipole interactions, which lowers the energy of the ground state and increases the transition energy.

An illustrative table of the expected solvatochromic shifts for the n → π* transition of this compound is provided below.

| Solvent | Polarity (ET(30)) | λmax (nm) of n → π transition* |

| n-Hexane | 31.0 | ~345 |

| Dichloromethane | 40.7 | ~340 |

| Ethanol | 51.9 | ~335 |

| Water | 63.1 | ~330 |

Note: This data is hypothetical and illustrates the expected trend based on the principles of solvatochromism in heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C12H12N2O, which corresponds to a molecular weight of 200.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 200.

The fragmentation pattern provides valuable information about the compound's structure. The benzyloxy group is expected to be a key site for fragmentation. A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a benzyl (B1604629) cation (C7H7+) at m/z 91, which is often the base peak in the spectrum of benzyl ethers. The remaining fragment would be the 6-methylpyridazin-3-yloxy radical.

Another characteristic fragmentation would be the loss of the entire benzyloxy group, resulting in a fragment at m/z 109, corresponding to the 6-methylpyridazinium cation. Further fragmentation of the pyridazine ring could also occur, leading to smaller fragments.

A table summarizing the expected major fragment ions in the mass spectrum of this compound is shown below.

| m/z | Proposed Fragment Ion | Structure |

| 200 | Molecular Ion [M]+ | [C12H12N2O]+ |

| 91 | Benzyl cation | [C7H7]+ |

| 109 | 6-Methylpyridazinium cation | [C5H5N2]+ |

| 77 | Phenyl cation | [C6H5]+ |

X-ray Crystallography and Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 3,6-Bis(4-methoxybenzyloxy)pyridazine, provides valuable insights into the likely solid-state conformation.

X-ray crystallography would definitively determine the bond lengths, bond angles, and torsional angles of this compound in the solid state. It would reveal the planarity of the pyridazine ring and the orientation of the benzyloxy and methyl substituents. The crystal packing would show the nature of intermolecular interactions, such as π-π stacking between the aromatic rings or C-H···N hydrogen bonds, which govern the supramolecular architecture.

Based on the structure of related pyridazine derivatives, the pyridazine ring is expected to be essentially planar. The benzyloxy group will likely adopt a conformation that minimizes steric hindrance with the pyridazine ring. The crystal packing will be influenced by the interplay of van der Waals forces and potential weak hydrogen bonds.

A hypothetical table of selected crystallographic parameters for this compound is presented below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| β (°) | ~95 |

| Volume (ų) | ~1080 |

| Z | 4 |

Note: This data is hypothetical and based on typical values for similar organic compounds.

Computational and Theoretical Investigations into the Molecular Architecture and Electronic Structure of 3 Benzyloxy 6 Methylpyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)epstem.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern computational chemistry. epstem.net Methods like DFT, often employing basis sets such as B3LYP/6-31G(d,p), are used to solve the Schrödinger equation for a molecule, yielding information about its energy, electron density, and derived properties. epstem.net These calculations provide a theoretical foundation for understanding molecular structure and reactivity.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. epstem.net For 3-(Benzyloxy)-6-methylpyridazine, this would involve calculating key bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis would be the conformational landscape, particularly the orientation of the flexible benzyloxy group relative to the pyridazine (B1198779) ring. The dihedral angles involving the C-O-C bridge would define the molecule's preferred shape, which in turn influences its intermolecular interactions and physical properties.

Table 1: Illustrative Table of Optimized Geometrical Parameters (Hypothetical for this compound) No specific data is available for this molecule. The table below is a template showing typical parameters that would be calculated.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyridazine) | e.g., ~1.34 Å |

| Bond Length | C-O (ether) | e.g., ~1.37 Å |

| Bond Length | O-CH2 (ether) | e.g., ~1.43 Å |

| Bond Angle | C-N-N (pyridazine) | e.g., ~119° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scribd.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is kinetically less stable. nih.govresearchgate.net Analysis of the electron density distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com For this compound, one would expect the HOMO to be localized primarily on the electron-rich pyridazine and benzyloxy groups, while the LUMO might be distributed across the pyridazine ring. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data (Hypothetical for this compound) No specific data is available for this molecule. The table below is a template showing typical parameters that would be calculated.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.2 eV |

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. yu.edu.jo This provides insight into the distribution of electrons and helps identify electrostatic interactions and reactive sites. In this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the benzyloxy group would be expected to carry negative partial charges due to their high electronegativity, while adjacent carbon and hydrogen atoms would carry positive charges.

Quantum chemical calculations can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to the absorption of light in the UV-visible range. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic rings.

Furthermore, computational methods can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. nih.gov Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.), aiding in the interpretation of experimental spectra.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are generally characterized by a small HOMO-LUMO gap. nih.gov The study of polarizability is crucial for understanding NLO properties.

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β). A large β value indicates a strong NLO response. For molecules like this compound, the presence of electron-donating (benzyloxy) and electron-withdrawing (pyridazine) components could potentially lead to charge-transfer characteristics that enhance NLO properties.

Molecular Dynamics (MD) Simulations and Elucidation of Intermolecular Interactionsnih.gov

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a larger system, such as in a solution or interacting with a protein. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, an MD simulation could reveal how it interacts with solvent molecules, providing insights into its solubility. It could also be used to study how multiple molecules of the compound interact with each other in a condensed phase, revealing information about packing and intermolecular forces like π–π stacking between the aromatic rings and van der Waals interactions. mdpi.com In drug design studies, MD simulations are critical for understanding how a ligand binds to a biological target, assessing the stability of the ligand-protein complex over time. nih.govnih.gov

Binding Energy Calculations for Surface Adsorption Phenomena

The interaction of N-heterocyclic compounds with surfaces is critical for applications in materials science, catalysis, and molecular electronics. The binding energy of this compound on a given surface can be computationally modeled to predict the stability and nature of its adsorption. Using methods like Density Functional Theory (DFT), the adsorption energy (E_ad) is typically calculated as:

E_ad = E_total – (E_surface + E_molecule)

Here, E_total is the total energy of the optimized system with the molecule adsorbed on the surface, while E_surface and E_molecule are the energies of the isolated surface slab and the free molecule, respectively. A negative E_ad value indicates a stable adsorption process.

Theoretical studies on the adsorption of pyridazine on a Si(100) surface have shown that different binding configurations, such as those involving one or both nitrogen atoms interacting with the surface, lead to significantly different adsorption energies. figshare.com Similarly, investigations into pyridine (B92270) derivatives on a Pt(111) surface reveal that adsorption can occur via the formation of bonds between the ring's C and N atoms and the surface's Pt atoms. mdpi.com

For this compound, several adsorption modes on a metallic surface like platinum or silicon are conceivable. The molecule could lie flat, maximizing the π-system interaction of both the pyridazine and benzyl (B1604629) rings with the surface, or it could adsorb in a tilted or upright fashion through dative bonds from the pyridazine nitrogen lone pairs to the surface atoms. Each configuration would possess a distinct binding energy, which can be calculated to determine the most energetically favorable adsorption geometry.

Table 1: Hypothetical Binding Energy Calculations for Different Adsorption Modes of this compound on a Pt(111) Surface.

| Adsorption Mode | Key Interacting Atoms | Calculated Binding Energy (eV) | Description of Interaction |

| Planar (π-stacking) | Pyridazine & Benzyl Rings | -1.5 | Physisorption dominated by van der Waals forces between the aromatic π-systems and the metal surface. |

| Tilted (N1-dative) | N1 of Pyridazine | -2.1 | Chemisorption involving the lone pair of one nitrogen atom forming a coordinate bond with a surface Pt atom. |

| Bridged (N1, N2-dative) | N1, N2 of Pyridazine | -2.5 | Stronger chemisorption where both adjacent nitrogen atoms of the pyridazine ring coordinate to surface Pt atoms. |

Note: This table is illustrative and based on principles derived from computational studies on related heterocyclic molecules. mdpi.comaps.org

Analysis of Hydrogen Bonding and π-π Stacking Interactions

Noncovalent interactions, specifically hydrogen bonds and π-π stacking, are fundamental to the supramolecular chemistry and biological activity of heterocyclic compounds. The structure of this compound features key elements that facilitate these interactions.

The pyridazine ring is characterized by its two adjacent nitrogen atoms, which act as robust hydrogen bond acceptors. nih.govnih.gov These nitrogens can readily interact with hydrogen bond donors, such as water molecules or the amide protons of amino acid residues in a protein active site. Furthermore, the pyridazine ring possesses a significant dipole moment, which enhances its ability to engage in stacking interactions. nih.govnih.gov

Both the pyridazine and the benzyl rings are aromatic systems capable of participating in π-π stacking. These interactions can occur in various geometries, including parallel-displaced or T-shaped configurations, with typical interplanar distances of approximately 3.4 to 4.4 Å. nih.govresearchgate.net Computational analyses using methods like Møller–Plesset perturbation theory (MP2) are often required to accurately capture the dispersion forces that are dominant in these stacking interactions. researchgate.net The interplay between hydrogen bonding and π-stacking can also be significant, as the formation of a hydrogen bond can alter the electronic distribution of the π-system, thereby modulating the strength of the stacking interaction. rsc.org

Table 2: Potential Noncovalent Interactions for this compound and Their Theoretical Basis.

| Interaction Type | Participating Moieties | Description | Computational Method |

| Hydrogen Bonding | Pyridazine Nitrogens (Acceptors) | Interaction with H-bond donors (e.g., H₂O, Ser/Thr residues). The two adjacent nitrogens allow for dual H-bonding. nih.gov | DFT (B3LYP), AIM |

| π-π Stacking | Pyridazine-Pyridazine | Stacking between pyridazine rings in a crystal lattice or self-assembly. | MP2, SAPT |

| π-π Stacking | Benzyl-Benzyl | Stacking between benzyl groups, contributing to crystal packing. | MP2, SAPT |

| π-π Stacking | Pyridazine-Benzyl | Intramolecular or intermolecular stacking between the two different aromatic rings. | MP2, SAPT |

| C-H···π Interaction | Methyl C-H, Benzyl C-H | A weaker interaction where a C-H bond acts as a donor to the π-face of an aromatic ring. | DFT, MP2 |

Note: This table outlines the expected interactions based on the molecular structure and findings for analogous systems. nih.govnih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Noncovalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing. For this compound, this analysis would provide a quantitative breakdown of all close contacts between neighboring molecules.

The analysis generates several key outputs:

d_norm surface: This surface is colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. The red areas are particularly useful for identifying key interactions like hydrogen bonds. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H/H···C, O···H/H···O, N···H/H···N). iucr.orgtandfonline.com

In studies of related pyridazine derivatives, H···H contacts are often the most abundant, typically accounting for 30-40% of the total surface, reflecting the hydrogen-rich exterior of the molecules. nih.goviucr.org Contacts involving carbon, oxygen, and nitrogen (C···H, O···H, N···H) provide specific insights into hydrogen bonding and van der Waals forces that direct the supramolecular assembly. nih.gov For this compound, one would expect significant contributions from O···H contacts due to the ether oxygen and N···H contacts involving the pyridazine nitrogens, in addition to C···H and H···H interactions.

Table 3: Illustrative Hirshfeld Surface Fingerprint Analysis for this compound.

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 42.5 | Represents the most frequent contact, typical for organic molecules. nih.goviucr.org |

| C···H / H···C | 25.0 | Indicates van der Waals interactions and C-H···π contacts. iucr.org |

| O···H / H···O | 18.5 | Highlights close contacts involving the benzyloxy oxygen, likely C-H···O hydrogen bonds. nih.gov |

| N···H / H···N | 11.2 | Corresponds to intermolecular contacts with the pyridazine nitrogen atoms, indicating potential hydrogen bonds. nih.gov |

| C···C | 2.8 | Suggests π-π stacking interactions between aromatic rings. |

Note: The percentages are hypothetical, based on published data for structurally similar pyridazine compounds to illustrate expected findings. nih.goviucr.orgbohrium.com

Structure-Activity Relationship (SAR) Studies through Advanced Molecular Modeling

Advanced molecular modeling techniques are indispensable for understanding how the structural features of a molecule like this compound relate to its potential biological activity. These in silico methods allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Ligand-Receptor Docking and Prediction of Binding Modes

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. recentscientific.com For this compound, docking studies can reveal how its distinct chemical features contribute to binding within a hypothetical receptor active site, such as that of a protein kinase, a common target for pyridazine-based inhibitors. rsc.org

The docking process would involve placing the 3D structure of the compound into the binding pocket of the target protein. The simulation then explores various conformations and orientations (poses) of the ligand, scoring them based on a function that estimates the binding free energy. A lower binding energy (more negative value) suggests a more stable ligand-receptor complex.

Key interactions that would be analyzed include:

Hydrogen Bonding: The two nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors with backbone amides or polar side chains (e.g., Ser, Thr, Asn, Gln) in the hinge region of a kinase. rsc.org

π-π Stacking: The pyridazine and benzyl aromatic rings can form favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and histidine (His). nih.gov

Hydrophobic Interactions: The benzyl group and the methyl group can fit into hydrophobic pockets of the active site, interacting with nonpolar residues such as valine, leucine, and isoleucine.

Analysis of these interactions helps to build a structure-activity relationship (SAR) and guides the design of more potent analogues. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| This compound | -8.5 | Met102, Leu104 | Hydrogen Bond (with pyridazine N1, N2) |

| Tyr103 | π-π Stacking (pyridazine ring) | ||

| Phe155 | π-π Stacking (benzyl ring) | ||

| Val85, Ile153 | Hydrophobic (benzyl & methyl groups) |

Note: This table is a representative example based on docking studies of other pyridazine derivatives against kinase targets. rsc.orgscilit.com

Scaffold Hopping and Bioisosteric Replacement Strategies in Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes and optimize lead compounds. nih.govacs.org

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally different one while aiming to retain or improve biological activity. This is often done to improve properties like metabolic stability, solubility, or to escape existing patent space. rsc.org For this compound, the pyridazine ring serves as the scaffold. A hopping strategy could involve its replacement with other 6-membered heterocycles like pyrimidine (B1678525) or pyrazine, or with 5-membered rings such as isoxazole (B147169) or triazole. acs.org Each new scaffold would present a different geometry and arrangement of hydrogen bond donors and acceptors, potentially leading to novel interactions with a biological target.

Bioisosteric Replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov This technique is used to fine-tune a molecule's properties. For this compound, several bioisosteric replacements could be explored:

Benzyloxy Group: The ether oxygen could be replaced with sulfur (benzylthio), a methylene (B1212753) group (phenethyl), or an amino group (benzylamino) to modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.

Methyl Group: The C6-methyl group could be replaced with other small, neutral, or electron-withdrawing groups like chloro (-Cl), fluoro (-F), or a trifluoromethyl (-CF₃) group to alter electronic properties and metabolic stability. mdpi.com

These strategies, guided by computational modeling, allow for a rational exploration of chemical space around the parent molecule to design improved drug candidates.

Table 5: Examples of Scaffold Hopping and Bioisosteric Replacement for this compound.

| Strategy | Original Moiety | Replacement Moiety | Rationale |

| Scaffold Hopping | Pyridazine | Pyrimidine | Alter hydrogen bond acceptor vectors; potentially improve metabolic profile. rsc.org |

| Pyridazine | Isoxazole | Change ring size and electronics; introduce new interaction points. acs.org | |

| Bioisosteric Replacement | -O- (in benzyloxy) | -S- or -NH- | Modify H-bond capability and polarity. acs.org |

| -CH₃ (methyl) | -Cl or -CF₃ | Increase metabolic stability; alter electronic character of the ring. mdpi.com | |

| Phenyl (in benzyloxy) | Pyridyl | Introduce H-bond acceptor; modulate solubility and pKa. cambridgemedchemconsulting.com |

Future Research Directions and Emerging Opportunities for 3 Benzyloxy 6 Methylpyridazine

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 3-(benzyloxy)-6-methylpyridazine should prioritize the exploration of innovative and sustainable synthetic pathways to move beyond classical methods.

Current synthetic strategies for pyridazine (B1198779) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. acs.orgkuleuven.be Green chemistry principles offer a roadmap for improvement. researchgate.net Techniques such as microwave-assisted synthesis could dramatically shorten reaction times and improve yields, as has been demonstrated for other pyridine (B92270) derivatives. nih.gov One-pot multicomponent reactions, which combine several synthetic steps into a single operation, represent another promising avenue, offering increased efficiency and atom economy. researchgate.netnih.gov

Furthermore, the development of catalytic systems for the synthesis of the pyridazine core is a critical research area. This includes exploring the use of earth-abundant metal catalysts or even metal-free conditions to construct the heterocyclic ring. organic-chemistry.org A recent breakthrough has shown the ability to convert pyridines directly into pyridazines through a photoinitiated rearrangement, a "skeletal editing" approach that could make the vast library of pyridine precursors available for pyridazine synthesis. nih.gov Investigating the applicability of such cutting-edge methods to the synthesis of this compound could provide more direct and sustainable access to this valuable compound and its analogues.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantage | Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. nih.gov | Faster and more efficient synthesis of the core structure or its precursors. |

| Multicomponent Reactions | High atom economy, simplified procedures, rapid library generation. researchgate.net | Direct assembly of the substituted pyridazine ring from simple starting materials. |

| Metal-Free Catalysis | Lower toxicity, reduced cost, avoidance of metal contamination. organic-chemistry.orgorganic-chemistry.org | Greener synthesis through methods like inverse-electron-demand Diels-Alder reactions. |

Discovery of Undiscovered Reactivity Profiles and Transformations

The reactivity of the this compound ring system is not fully explored. The interplay between the electron-donating benzyloxy group, the weakly activating methyl group, and the electron-deficient pyridazine core suggests a rich and complex chemical behavior awaiting discovery.

Future investigations should focus on systematically exploring the reactivity at various positions of the molecule. This includes:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridazine ring is a highly desirable goal for creating derivatives without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The pyridazine ring can be a substrate for various modern cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogues.

Ring Transformations: Pyridazine rings have been shown to undergo surprising ring contractions or transformations under certain conditions, potentially leading to entirely new heterocyclic scaffolds. researchgate.net

Reactions of the Benzyloxy Group: Cleavage of the benzyl (B1604629) ether could provide a key intermediate, 3-hydroxy-6-methylpyridazine, opening up a new set of derivatization possibilities at the oxygen atom.

Systematic screening of reaction conditions, catalysts, and reagents will be essential to map out these undiscovered reactivity profiles and unlock new synthetic transformations. researchgate.netnih.gov

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. nih.gov Applying advanced computational modeling to this compound can accelerate the discovery process significantly.

Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity: Model the electron distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential to predict the most likely sites for electrophilic or nucleophilic attack. clockss.org

Elucidate Reaction Mechanisms: Simulate reaction pathways to understand the transition states and intermediates involved in known and potential transformations.

Forecast Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models could also be developed as more derivatives are synthesized, creating a predictive framework for designing molecules with specific desired properties. nih.gov This predictive-first approach allows researchers to prioritize the most promising synthetic targets, streamlining the experimental workflow.

Development of this compound within Complex Supramolecular Architectures

Supramolecular chemistry, the chemistry "beyond the molecule," involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine and other nitrogen-containing heterocycles are excellent building blocks (ligands) for creating complex supramolecular architectures, such as metal-organic frameworks (MOFs) and molecular cages. rsc.orgrsc.org

The this compound molecule possesses key features that make it an attractive candidate for supramolecular chemistry:

Coordination Sites: The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelate to coordinate with metal ions.

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, its nitrogen atoms can act as acceptors.

π-π Stacking: The aromatic pyridazine and benzyl rings can participate in π-π stacking interactions, which help to organize the final structure.

Future research should explore the use of this compound as a ligand to construct novel discrete molecular assemblies and coordination polymers. rsc.orgnih.gov By reacting it with various metal salts, it may be possible to create new materials with unique topologies and potential applications in areas such as catalysis, gas storage, or chemical sensing. ucsf.edu

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most rapid and insightful progress will be achieved through a synergistic approach that tightly integrates synthesis, spectroscopy, and computational modeling. clockss.orgmdpi.com This modern research paradigm creates a powerful feedback loop for discovery.

In this integrated workflow:

Computational Design: Theoretical calculations are first used to predict the properties and reactivity of new target derivatives of this compound.

Guided Synthesis: These computational insights guide the design of efficient synthetic routes to the most promising target molecules.

Spectroscopic Characterization: The synthesized compounds are then thoroughly characterized using advanced spectroscopic techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography) to confirm their structures. mdpi.commdpi.com

Iterative Refinement: The experimental results are used to refine and validate the computational models, improving their predictive accuracy for the next cycle of design and discovery.

By combining these disciplines, researchers can move beyond trial-and-error experimentation towards a more rational and efficient design of new molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-6-methylpyridazine, and how can purity be maximized?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution or cycloaddition reactions. For example, boron trifluoride-mediated cycloaddition has been used for analogous pyridazine derivatives, requiring precise temperature control (0–5°C) and solvent selection (e.g., dichloromethane or DMF) to enhance yield . Post-synthesis purification via flash column chromatography (e.g., 20% diethyl ether in pentane) is critical to achieve >95% purity, as demonstrated in tetrazine derivative syntheses .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR peaks for benzyloxy groups typically appear at δ 5.05 (s, 2H) and aromatic protons at δ 7.28–7.40 (m, 5H) in CDCl₃ . X-ray crystallography, as used for 6-benzyloxy-2-phenylpyridazin-3(2H)-one, provides definitive confirmation of regiochemistry and stereoelectronic effects .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates. Reaction temperatures <50°C prevent decomposition of the benzyloxy group, while inert atmospheres (N₂/Ar) minimize oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyloxy, methyl) influence the reactivity of this compound?

- Methodological Answer : The benzyloxy group enhances electron density at the pyridazine ring, increasing susceptibility to electrophilic substitution. Computational studies (DFT) on analogous compounds reveal that methyl groups at position 6 sterically hinder para-substitution but stabilize meta-reactive sites . Kinetic studies under varying pH (2–12) can map substituent-dependent reactivity .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. For example, keto-enol tautomerism in pyridazinones requires variable-temperature NMR (VT-NMR) to identify equilibrium states . Cross-validation with HPLC-MS (using C18 columns, acetonitrile/water gradients) ensures peak homogeneity .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Target-specific assays (e.g., kinase or protease inhibition) are conducted at varying concentrations (1 nM–100 µM). For purine analogs, IC₅₀ values are determined using fluorescence polarization or calorimetry . Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate substituent effects with binding affinity .

Q. How does the benzyloxy group impact the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.